molecular formula C6H10N2O B2665471 2-Azabicyclo[2.1.1]hexane-1-carboxamide CAS No. 1782204-15-2

2-Azabicyclo[2.1.1]hexane-1-carboxamide

Cat. No.: B2665471
CAS No.: 1782204-15-2
M. Wt: 126.159
InChI Key: WMPZXWYQVLSYIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azabicyclo[2.1.1]hexane-1-carboxamide is a complex organic molecule that belongs to the class of azabicyclohexanes . These structures are valuable saturated bicyclic structures that are incorporated in newly developed bio-active compounds . They are playing an increasingly important role in the field of pharmaceuticals and drug discovery .


Synthesis Analysis

The synthesis of this compound involves an efficient and modular approach . The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the creation of 1,2-disubstituted bicyclo[2.1.1]hexane modules .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclic structure. This structure is saturated and rich in sp3 hybridized atoms, which makes it an attractive class of cores for replacing flat, aromatic groups with metabolically resistant, three-dimensional frameworks in drug scaffolds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a [2 + 2] cycloaddition . This reaction is part of a broader strategy that uses photochemistry to access new building blocks .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of 4-Substituted 3-Azabicyclohexan-2-ones : A study by Benoît de Carné-Carnavalet et al. (2013) demonstrated the preparation of 4-substituted 3-azabicyclo[3.1.0]hexan-2-ones from 2-iodocyclopropanecarboxamides using a copper-free Sonogashira coupling, followed by cyclization and hydrogenation processes (de Carné-Carnavalet, Meyer, Cossy, Folléas, Brayer, & Demoute, 2013).

  • Advanced Building Blocks for Drug Discovery : The photochemical synthesis of 2-Azabicyclo[3.2.0]heptanes as advanced building blocks for drug discovery, including the synthesis of a conformationally restricted analogue of proline, was explored by Tetiana V. Druzhenko et al. (2018), highlighting their potential in the development of new therapeutics (Druzhenko, Skalenko, Samoilenko, Denisenko, Zozulya, Borysko, Sokolenko, Tarasov, & Mykhailiuk, 2018).

  • Efficient Synthesis of the 2-Azabicyclohexane Ring System : Research by C. Lescop et al. (2001) presented an efficient method for synthesizing the 2-azabicyclo[2.1.1]hexane ring system, starting from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride. This method involved a stereoselective electrophilic addition followed by ring closure, demonstrating the synthetic utility of this bicyclic structure (Lescop, Mevellec, & Huet, 2001).

Potential Therapeutic Applications

  • Antimalarial Activities : Derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate were synthesized and evaluated for their antimalarial activities, showcasing the potential of azabicyclohexane derivatives in treating infectious diseases (Nongpanga Ningsanont, Black, Chanphen, & Thebtaranonth, 2003).

  • Neuroprotective Drug Potential : A study on methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate (MMMHC) highlighted its development as a potential neuroprotective drug. This study involved radiolabeling and biodistribution analysis, indicating MMMHC's ability to cross the brain-blood barrier and accumulate in brain regions, which is crucial for neuroprotective efficacy (Meixiang Yu, Någren, Chen, Livni, Elmaleh, Kozikowski, Wang, Jokivarsi, & Brownell, 2003).

Future Directions

The future directions for the research and development of 2-Azabicyclo[2.1.1]hexane-1-carboxamide and related compounds involve exploring their potential in the field of pharmaceuticals and drug discovery . There is a recognized need for the development of methods to access saturated bioisosteric replacements of unsaturated molecular scaffolds . The use of azabicyclohexanes and similar structures could help to meet this need .

Properties

IUPAC Name

2-azabicyclo[2.1.1]hexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c7-5(9)6-1-4(2-6)3-8-6/h4,8H,1-3H2,(H2,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPZXWYQVLSYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(NC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782204-15-2
Record name 2-azabicyclo[2.1.1]hexane-1-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.